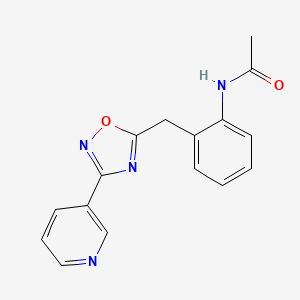

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11(21)18-14-7-3-2-5-12(14)9-15-19-16(20-22-15)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONKOSZVNQUVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

Attachment of the pyridine ring: The pyridine moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

Introduction of the acetamide group: This step often involves the acylation of an amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly employed.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biological molecules.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting or activating their function. The acetamide group may also play a role in binding to biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the oxadiazole ring.

3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the specific rings and substituents present.

Uniqueness: N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is unique due to the combination of the pyridine, oxadiazole, and acetamide groups within a single molecule. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for various applications.

Biological Activity

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H15N5O

- Molecular Weight : 281.31 g/mol

- CAS Number : 60838-23-5

The structure features a pyridine ring fused with a 1,2,4-oxadiazole moiety, which is known for its pharmacological potential. The oxadiazole ring is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Carbonic Anhydrases : Recent studies have shown that derivatives containing the oxadiazole moiety can selectively inhibit carbonic anhydrases (CAs), which are critical in various physiological processes and are implicated in cancer progression. For instance, compounds similar to this compound demonstrated inhibitory constants (K_i values) in the low nanomolar range against cancer-associated isoforms like hCA IX and XII .

- Cytotoxicity Against Cancer Cell Lines : The compound has exhibited cytotoxic effects against several cancer cell lines. For example:

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications through various assays and evaluations:

Table 1: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 0.65 | |

| Cytotoxicity | PANC-1 | 2.41 | |

| CA Inhibition | hCA IX | 0.089 | |

| CA Inhibition | hCA II | 0.75 |

Case Studies

- Study on Anticancer Properties : A comprehensive study evaluated several oxadiazole derivatives for their anticancer properties. The results indicated that compounds structurally related to this compound showed significant activity against various cancer cell lines under both normoxic and hypoxic conditions. The selectivity and potency of these compounds were attributed to their structural features .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at a molecular level with target proteins involved in cancer pathways. Such studies have revealed that hydrophobic interactions play a crucial role in binding affinity and selectivity towards specific isoforms of carbonic anhydrases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.